[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2-methylbenzoate
Description
The compound “3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate” is a complex organic molecule that contains several functional groups and structural features. It has a chromen-7-yl group (a bicyclic compound that consists of a benzene ring fused to a heterocyclic pyran ring), a 2-chlorophenyl group (a phenyl ring with a chlorine atom at the 2-position), and a 2-methylbenzoate group (a benzoate ester with a methyl group at the 2-position). The “4-oxo” indicates a carbonyl group (=O) at the 4-position of the chromen ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the carbonyl group (=O) and the aromatic rings would contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The chlorophenyl group might undergo nucleophilic aromatic substitution reactions. The carbonyl group could be involved in various addition or condensation reactions. The ester group could undergo hydrolysis or transesterification reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the aromatic rings and the polar functional groups (like the carbonyl group and the ester group) would likely make this compound relatively stable and could affect its solubility in different solvents .Future Directions
The compound could be of interest in medicinal chemistry due to the presence of the chromene and phenyl rings, which are common features in many biologically active compounds. Further studies could explore its potential biological activities and optimize its structure for increased activity and selectivity .
Properties
IUPAC Name |
[3-(2-chlorophenyl)-4-oxochromen-7-yl] 2-methylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClO4/c1-14-6-2-3-7-16(14)23(26)28-15-10-11-18-21(12-15)27-13-19(22(18)25)17-8-4-5-9-20(17)24/h2-13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDROTRIETRDLNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.